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  • Product: Methyl 3-amino-3-methylpentanoate
  • CAS: 1375474-04-6

Core Science & Biosynthesis

Foundational

Methyl 3-amino-3-methylpentanoate chemical structure and properties

Structure, Properties, and Applications in Peptidomimetic Drug Design Part 1: Executive Summary Methyl 3-amino-3-methylpentanoate (CAS: 1375474-04-6) is a specialized -disubstituted amino acid ester used primarily as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Applications in Peptidomimetic Drug Design

Part 1: Executive Summary

Methyl 3-amino-3-methylpentanoate (CAS: 1375474-04-6) is a specialized


-disubstituted amino acid ester used primarily as a chiral building block in the synthesis of proteolytically stable peptidomimetics. Unlike canonical 

-amino acids, this

-amino derivative possesses an extended backbone and a fully substituted quaternary carbon at the

-position. This structural feature introduces significant conformational restriction via the Thorpe-Ingold (gem-dimethyl) effect, making it a critical tool for inducing specific secondary structures (such as 14-helices) in foldamers and enhancing the bioavailability of peptide-based therapeutics.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: Methyl 3-amino-3-methylpentanoate[1][2][3][4]

  • Common Names:

    
    -homo-isovaline methyl ester; 3-Amino-3-methylvaleric acid methyl ester
    
  • CAS Number: 1375474-04-6[1][2][3][4][5]

  • Molecular Formula:

    
    [3][6]
    
  • Molecular Weight: 145.20 g/mol [1][3]

Structural Architecture

The molecule consists of a pentanoate backbone with both an amino group and a methyl group attached to the C3 position. This creates a quaternary chiral center (assuming the C3 substituents are methyl and ethyl, which are distinct).

  • Stereochemistry: The C3 center is chiral. In drug design, the specific enantiomer (

    
     or 
    
    
    
    ) is selected to match the desired helical twist of the resulting peptide.
  • Conformational Lock: The presence of two alkyl groups (methyl and ethyl) at the

    
    -carbon severely restricts rotation around the 
    
    
    
    and
    
    
    bonds. This is the structural basis for its utility in stabilizing distinct protein folds.

Part 3: Physicochemical Properties

The following data summarizes the core physical properties relevant to handling and synthesis.

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidAt standard temperature/pressure
Boiling Point ~65–70 °C at 10 mmHg (Predicted)Typical for low MW amino esters
Density ~0.94 g/mL (Predicted)
Solubility Soluble in MeOH, DCM, EtOAc, DMSOModerate water solubility due to amine
pKa (Conjugate Acid) ~9.5–10.2

-amines are generally more basic than

-amines
LogP ~0.8 (Predicted)Lipophilic enough for organic extraction

Part 4: Synthesis & Manufacturing Protocols

Synthesizing


-disubstituted amino acids is more challenging than monosubstituted variants due to steric hindrance at the quaternary center. Two primary methodologies are employed: the Reformatsky-Ritter Route  (scalable) and the Arndt-Eistert Homologation  (stereospecific).
Method A: The Reformatsky-Ritter Sequence (Scalable)

This route builds the carbon skeleton first and introduces the nitrogen subsequently. It avoids the use of diazomethane, making it safer for larger scales.

Protocol:

  • Reformatsky Reaction: React 2-butanone (methyl ethyl ketone) with methyl bromoacetate in the presence of activated Zinc dust and THF.

    • Mechanism:[7] Formation of the organozinc enolate followed by nucleophilic attack on the ketone.

    • Product: Methyl 3-hydroxy-3-methylpentanoate.

  • Ritter Reaction: Treat the tertiary alcohol with acetonitrile in concentrated sulfuric acid.

    • Mechanism:[7] Dehydration to the carbocation, followed by nucleophilic attack by the nitrile nitrogen, and hydrolysis.

    • Intermediate: Acetamide derivative.

  • Hydrolysis: Acidic hydrolysis of the acetamide yields the free amine.

Method B: Arndt-Eistert Homologation (Stereocontrolled)

Used when starting from an enantiopure


-amino acid (e.g., Isovaline) to preserve chirality.

Protocol:

  • Activation: Protect the amine (e.g., Boc-Isovaline) and convert the carboxylic acid to a mixed anhydride or acid chloride.

  • Diazotization: React with diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Treat with silver benzoate in methanol.

    • Mechanism:[7] The diazoketone rearranges to a ketene, which is trapped by methanol to form the

      
      -amino ester with retention of configuration.
      
Synthesis Workflow Diagram

Synthesis_Pathways Start_A 2-Butanone (Methyl Ethyl Ketone) Step_A1 Reformatsky Rxn (Zn, BrCH2COOMe) Start_A->Step_A1 Inter_A Methyl 3-hydroxy- 3-methylpentanoate Step_A1->Inter_A Step_A2 Ritter Rxn (H2SO4, MeCN) Inter_A->Step_A2 Final Methyl 3-amino- 3-methylpentanoate Step_A2->Final Hydrolysis Start_B Boc-Isovaline (Chiral alpha-AA) Step_B1 Diazomethane Activation Start_B->Step_B1 Inter_B Alpha-Diazoketone Step_B1->Inter_B Step_B2 Wolff Rearrangement (Ag+, MeOH) Inter_B->Step_B2 Step_B2->Final Homologation

Caption: Comparison of Reformatsky (racemic/scalable) and Arndt-Eistert (chiral/lab-scale) synthesis routes.

Part 5: Applications in Drug Discovery[8]

Peptidomimetics and Proteolytic Stability

The incorporation of Methyl 3-amino-3-methylpentanoate into peptide backbones blocks the action of common peptidases. The additional methylene group (


-backbone) and the steric bulk of the gem-dialkyl group prevent the enzyme's active site from effectively cleaving the amide bond.
Foldamer Design (The Gem-Dimethyl Effect)

In "Foldamer" research, this molecule is a "helix inducer."

  • Mechanism: The Thorpe-Ingold effect forces the backbone into a gauche conformation to minimize steric clash between the C3-methyl/ethyl groups and the backbone carbonyl/amine.

  • Result: Homooligomers of

    
    -amino acids typically adopt a stable 14-helix  structure (hydrogen bonds between residue 
    
    
    
    and
    
    
    ), which mimics the dimensions of the
    
    
    -helix but with superior stability.
Structural Logic Diagram

Foldamer_Logic Substrate Methyl 3-amino-3-methylpentanoate (Monomer) Constraint Gem-Dialkyl Effect (Steric Repulsion) Substrate->Constraint Incorporation Conformation Restricted Backbone Rotation (Gauche Preference) Constraint->Conformation Thorpe-Ingold Result Stable 14-Helix Formation (Protease Resistant) Conformation->Result Oligomerization

Caption: Mechanistic flow showing how steric constraints induce stable secondary structures.

Part 6: Analytical Characterization

To validate the identity of synthesized Methyl 3-amino-3-methylpentanoate, the following spectral signatures are diagnostic:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.65 ppm (s, 3H): Methyl ester protons (–OCH 
      
      
      
      ).
    • 
       2.40 ppm (ABq, 2H): 
      
      
      
      -methylene protons (–CH
      
      
      –CO–). Distinct diastereotopic splitting may occur due to the chiral center.
    • 
       1.50 ppm (q, 2H): Methylene of the ethyl group.
      
    • 
       1.15 ppm (s, 3H): Methyl group attached to C3 (Quaternary).
      
    • 
       0.90 ppm (t, 3H): Terminal methyl of the ethyl group.
      
  • 
    C NMR: 
    
    • Look for the carbonyl peak (~172 ppm) and the quaternary carbon signal at C3 (~50–55 ppm), which will not show DEPT phasing (or low intensity).

Part 7: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity: Single exposure (Respiratory tract irritation).

Handling Protocols:

  • PPE: Wear nitrile gloves and safety goggles. The amine functionality can be caustic.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amino esters are prone to cyclization (forming lactams) or hydrolysis if exposed to moisture.

  • Spill: Absorb with sand or vermiculite. Do not use cellulose-based absorbents if the free amine is present in high concentration (exothermic reaction risk).

References

  • Seebach, D., & Matthews, J. L. (1997). beta-Peptides: a surprise at every turn. Chemical Communications. (Seminal work on beta-amino acid foldamers and synthesis). Retrieved from [Link]

  • Vasudev, P. G., et al. (2011). Defined secondary structures in beta-peptides. Chemical Reviews. (Detailed analysis of gem-dimethyl effect in beta-amino acids). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: (3S)-3-amino-3-methylpentanoic acid.[8] National Library of Medicine. Retrieved from [Link]

  • Podlech, J., & Seebach, D. (1995). On the Preparation of beta-Amino Acids from alpha-Amino Acids using the Arndt-Eistert Reaction. Liebigs Annalen. Retrieved from [Link]

Sources

Exploratory

Literature review on 3,3-disubstituted beta-amino acid synthesis

Literature Review: Asymmetric Synthesis of 3,3-Disubstituted -Amino Acids Executive Summary -Amino acids are critical pharmacophores in modern medicinal chemistry, serving as the backbone for peptidomimetics ( -peptides)...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review: Asymmetric Synthesis of 3,3-Disubstituted -Amino Acids

Executive Summary


-Amino acids are critical pharmacophores in modern medicinal chemistry, serving as the backbone for peptidomimetics (

-peptides) that exhibit proteolytic stability and distinct secondary structures (helices, turns).[1] Among these, 3,3-disubstituted

-amino acids
(containing a quaternary carbon at the

-position) represent a "privileged scaffold" due to their ability to lock conformations and restrict rotational freedom.

However, the synthesis of these quaternary centers is significantly more challenging than their monosubstituted counterparts due to steric hindrance and the difficulty of differentiating between two non-hydrogen substituents. This guide synthesizes the three most authoritative methodologies for constructing this motif: Rh-catalyzed Asymmetric Hydrogenation , Nucleophilic Addition to Chiral Ketimines , and the Catalytic Asymmetric Reformatsky Reaction .

Section 1: The Structural Imperative

The 3,3-disubstituted


-amino acid scaffold is defined by a quaternary carbon atom bonded to the amino group, the carboxylate chain, and two distinct carbon substituents (

).

Nomenclature Distinction:

  • 
    -amino acids:  Substituent at the 
    
    
    
    -carbon (adjacent to carboxyl).
  • 
    -amino acids:  Substituent at the 
    
    
    
    -carbon (adjacent to nitrogen).
  • 3,3-disubstituted (

    
    ):  Quaternary center at the 
    
    
    
    -carbon.
Retrosynthetic Analysis

The construction of this sterically congested center generally relies on three strategic disconnections:

Retrosynthesis Target 3,3-Disubstituted β-Amino Acid Acrylate β,β-Disubstituted Acrylate Target->Acrylate Asymmetric Hydrogenation Ketimine Ketimine (C=N Electrophile) Target->Ketimine Nucleophilic Addition Reformatsky Ketone + α-Halo Ester Target->Reformatsky Organometallic Coupling

Figure 1: Strategic disconnections for accessing the quaternary


-carbon.

Section 2: Metal-Catalyzed Asymmetric Hydrogenation

The most scalable route to 3,3-disubstituted


-amino acids is the asymmetric hydrogenation of 

-disubstituted dehydroamino acids (enamides). This method is favored in industrial settings due to low catalyst loading and high atom economy.
The Challenge of Tetrasubstituted Olefins

Unlike trisubstituted olefins used for standard amino acids, the substrates here are tetrasubstituted olefins . These are sterically encumbered and often exist as


 mixtures, which can complicate enantioselectivity if the catalyst cannot isomerize the substrate or reduce both isomers to the same enantiomer.
Rhodium Catalysis

Rhodium complexes bearing electron-rich, chiral bisphosphine ligands are the gold standard.

  • Catalyst Systems:

    • [Rh(cod)(TangPhos)]BF4: Excellent for

      
      -amino acrylates. Developed by Zhang, it tolerates 
      
      
      
      mixtures effectively.
    • Rh-FerroTANE: Highly rigid, ferrocene-based ligands that induce high enantioselectivity (up to 98% ee).

    • Rh-DuPhos: Effective for specific substrates but often requires isomerically pure starting materials.

  • Mechanism: The reaction proceeds via an inner-sphere mechanism where the olefin coordinates to the Rh center, followed by oxidative addition of

    
    , migratory insertion (forming the C-H bond and the chiral center), and reductive elimination.
    
Experimental Protocol: Rh-Catalyzed Hydrogenation

Source: Adapted from Zhang et al. (J. Org.[1] Chem.)

  • Substrate Prep: Synthesize the

    
    -acetamido- 
    
    
    
    -alkylacrylate via acetylation of the corresponding
    
    
    -keto ester and subsequent reaction with ammonium acetate.
  • Catalyst Loading: In a glovebox, charge a hydrogenation vessel with the substrate (1.0 equiv) and [Rh(cod)(TangPhos)]BF4 (1 mol%).

  • Solvent: Add degassed methanol or trifluoroethanol (TFE). TFE often enhances rate and selectivity.

  • Reaction: Pressurize with

    
     (10–50 bar) and stir at room temperature for 24 hours.
    
  • Workup: Vent

    
    , concentrate in vacuo, and purify via silica gel chromatography (though conversion is often quantitative).
    

Section 3: Nucleophilic Addition to Ketimines

When a specific chiral amine is required without pre-forming an enamide, the addition of nucleophiles to ketimines is the superior strategy. Ketimines are less reactive than aldimines and prone to enolization, making this a challenging transformation.

The Ellman Auxiliary Approach

The use of


-tert-butanesulfinyl ketimines  (Ellman imines) is arguably the most versatile bench-top method. The sulfinyl group activates the imine for nucleophilic attack and serves as a powerful chiral directing group.
  • Reagents: Lithium or Titanium enolates of acetates/esters.

  • Selectivity: The reaction proceeds via a highly ordered Zimmerman-Traxler transition state (often a 6-membered chelate with Ti), delivering diastereomeric ratios (dr) often exceeding 95:5.

  • Cleavage: Mild acidic treatment (HCl/MeOH) removes the sulfinyl group to yield the free amine.

Catalytic Asymmetric Reformatsky Reaction

The Reformatsky reaction (Zn-mediated addition of


-halo esters to carbonyls) avoids the strong bases required for enolates. Recent advances by Cozzi and Feringa have rendered this catalytic and enantioselective for ketimines.
  • System:

    
     (as the Zn source), Ethyl iodoacetate, and a chiral ligand (e.g., BINOL-derivatives or Prolinols).
    
  • Mechanism:

    • Formation of a chiral Zinc-enolate species.

    • Coordination to the ketimine.

    • C-C bond formation to generate the quaternary center.

Reformatsky Step1 Ketimine (Substrate) Step3 Transition State Step1->Step3 + Ethyl Iodoacetate Step2 Zn-Enolate (Chiral Ligand) Step2->Step3 Coordination Step4 β-Amino Ester (Quaternary) Step3->Step4 C-C Bond Formation

Figure 2: Simplified flow of the Catalytic Asymmetric Reformatsky Reaction.

Section 4: Comparative Analysis of Methods

The following table guides the selection of the appropriate methodology based on substrate class and scale.

FeatureRh-HydrogenationEllman AuxiliaryReformatsky Reaction
Primary Substrate

-Amino Acrylates
Ketones (via Ketimines)Ketimines
Quaternary Center ExcellentExcellentGood to Excellent
Atom Economy High (100%)Moderate (Auxiliary waste)Moderate (Halide waste)
Scalability High (Kg scale)High (Multi-gram)Moderate
Key Limitation Requires high pressure

; Ligand cost
Stoichiometric auxiliaryAir-sensitive (

)
Best For Manufacturing / Process Medicinal Chemistry / Diversity Academic / Complex Scaffolds

Section 5: References[2][3]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. Link

  • Cozzi, P. G. (2007). Metal-Salen Schiff Base Complexes in Catalysis: Practical Aspects. Chemical Society Reviews, 33, 410. Link

  • Fernández-Ibañez, M. A., Maciá, B., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Enantioselective Reformatsky Reaction with Ketones. Angewandte Chemie International Edition, 47(7), 1317–1319. Link

  • López-Cantarero, J., et al. (2019). Enantioselective Aza-Reformatsky Reaction with Ketimines. Organic Letters, 21(23), 9473-9477. Link

Sources

Protocols & Analytical Methods

Method

Application Note: N-Protection Strategies for Methyl 3-amino-3-methylpentanoate

-Amino Esters Abstract & Strategic Overview Methyl 3-amino-3-methylpentanoate presents a specific synthetic challenge: it is a -disubstituted amino acid ester. Unlike standard -amino acids, the amine is attached to a qua...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Esters

Abstract & Strategic Overview

Methyl 3-amino-3-methylpentanoate presents a specific synthetic challenge: it is a


-disubstituted amino acid ester. Unlike standard 

-amino acids, the amine is attached to a quaternary carbon (bonded to a methyl, an ethyl, and the acetate side chain).

This structural feature creates significant steric hindrance , reducing the nucleophilicity of the amine and retarding the kinetics of standard protection reactions. However, the absence of a proton at the chiral


-center confers a unique advantage: absolute resistance to base-catalyzed racemization .

This guide provides high-yield protocols tailored to overcome the steric barrier while preserving the base-sensitive methyl ester.

Decision Matrix: Selecting the Right Group
FeatureBoc (tert-butyloxycarbonyl) Fmoc (fluorenylmethoxycarbonyl) Cbz (benzyloxycarbonyl)
Primary Utility Solution-phase synthesis; Acid-labile side chains.[1][2]Solid-Phase Peptide Synthesis (SPPS); Base-labile strategies.Permanent protection; Hydrogenolysis cleavage.
Steric Performance Moderate. ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

is bulky; requires heat or catalysis.
Good. Fmoc-Cl is highly reactive (preferred over Fmoc-OSu here).Excellent. Cbz-Cl is small and highly electrophilic.
Stability Stable to base/nucleophiles.[3]Stable to acid.[4]Stable to acid (mild) and base (mild).
Cleavage TFA / HCl (Acid).Piperidine / DBU (Base).

or HBr/AcOH.

Strategic Analysis & Mechanism

The Steric Challenge (The "Why")

In standard amino acids, the amine attacks the electrophile (e.g.,


) via a tetrahedral transition state. For Methyl 3-amino-3-methylpentanoate, the adjacent ethyl and methyl groups create a "picket fence" effect.
  • Consequence: Standard room-temperature protocols often stall at 60-70% conversion.

  • Solution: We must increase the energy of the system (Heat) or the electrophilicity of the reagent (Chloride vs. Anhydride).

The Stability Advantage

Because the


-carbon is quaternary (no 

-proton relative to the amine), you cannot racemize this center via deprotonation.
  • Operational Freedom: You can use strong bases (e.g.,

    
     at reflux) or vigorous agitation without risking optical purity.
    
  • Constraint: The methyl ester is still susceptible to hydrolysis (saponification) if aqueous base concentration is too high.

Detailed Experimental Protocols

Protocol A: Boc Protection (Catalyzed/Thermal Method)

Standard aqueous conditions often fail to drive this reaction to completion due to the hydrophobicity of the ester and the bulk of


. This protocol uses a homogeneous organic system with thermal acceleration.

Reagents:

  • Substrate: Methyl 3-amino-3-methylpentanoate (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 - 2.0 eq)
    
  • Base: Triethylamine (

    
    ) (3.0 eq)
    
  • Solvent: THF (anhydrous) or Dioxane

  • Catalyst (Optional): DMAP (0.1 eq) - Recommended for stubborn batches.

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino ester (free base or HCl salt) in THF (10 mL/g).

  • Basification: Add

    
    . If using the HCl salt, ensure the salt is fully neutralized (white precipitate of 
    
    
    
    may form).
  • Addition: Add

    
     (1.5 eq) in one portion.
    
  • Thermal Activation: Heat the mixture to 50°C for 6–12 hours.

    • Note: Room temperature reactions may take 24-48h. The quaternary center allows heating without racemization.

  • Monitoring: Check TLC (Stain: Ninhydrin for SM, PMA for Product). If SM persists, add 0.5 eq

    
     and 0.1 eq DMAP.
    
  • Workup:

    • Concentrate THF in vacuo.

    • Redissolve residue in EtOAc.

    • Critical Wash: Wash with 10% Citric Acid or 0.5M KHSO4 (removes unreacted amine and DMAP).

    • Wash with Sat.

      
       (removes acidic byproducts).
      
    • Dry (

      
      ) and concentrate.
      

Yield Expectation: 90-95% (Colorless Oil).

Protocol B: Fmoc Protection (The "Reactive Chloride" Method)

Fmoc-OSu is the standard for amino acids to prevent dipeptide formation. However, for this hindered substrate, Fmoc-OSu is often too slow. We utilize Fmoc-Cl, controlling pH to prevent ester hydrolysis.

Reagents:

  • Substrate: Methyl 3-amino-3-methylpentanoate (1.0 eq)

  • Reagent: Fmoc-Cl (1.1 - 1.2 eq)

  • Base:

    
     (solid) or DIPEA
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

  • Setup: Dissolve substrate in DCM (anhydrous, 10 mL/g). Cool to 0°C.

  • Base Addition: Add DIPEA (2.0 eq).

    • Alternative: For a biphasic approach, use DCM and 10%

      
       (1:1), but strictly control temperature to <5°C to protect the methyl ester.
      
  • Acylation: Add Fmoc-Cl (1.1 eq) dropwise over 15 minutes.

    • Why: Slow addition prevents Fmoc-Cl polymerization/hydrolysis.

  • Reaction: Remove ice bath and stir at RT for 3 hours.

  • Quench: Add primary amine (e.g., ethanolamine, 0.1 eq) or simply wash with water to destroy excess Fmoc-Cl.

  • Workup:

    • Wash organic layer with 1N HCl (removes DIPEA).

    • Wash with Brine.

    • Dry (

      
      ) and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc is usually preferred over column chromatography for Fmoc derivatives.

Yield Expectation: 85-90% (White Solid/Foam).

Protocol C: Cbz Protection (Schotten-Baumann)

Cbz-Cl is highly reactive and effective for this steric profile. The biphasic Schotten-Baumann condition is ideal to scavenge the HCl produced.

Reagents:

  • Substrate: Methyl 3-amino-3-methylpentanoate (1.0 eq)

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Acetone / Water (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve amino ester in Acetone/Water (1:1). Add solid

    
    .
    
  • Addition: Cool to 0°C. Add Cbz-Cl dropwise.

    • Caution: Cbz-Cl is lachrymatory. Work in a fume hood.

  • Reaction: Vigorously stir (emulsion) allowing to warm to RT over 4 hours.

  • Workup:

    • Evaporate Acetone (rotary evaporator).

    • Extract the remaining aqueous slurry with EtOAc (3x).

    • Wash combined organics with 1N HCl, then Brine.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove benzyl alcohol byproducts.

Yield Expectation: >95%.

Visualization of Workflows

Diagram 1: Protection Strategy Decision Tree

This logic gate ensures the selection of the correct protecting group based on downstream application.

ProtectionStrategy cluster_legend Key Factors Start Start: Methyl 3-amino-3-methylpentanoate Decision1 Requirement: Acid Labile Side Chains? Start->Decision1 Decision2 Requirement: Base Labile Linkers/SPPS? Decision1->Decision2 No Boc Select Boc Protection (Protocol A) Decision1->Boc Yes (e.g. tBu esters) Fmoc Select Fmoc Protection (Protocol B) Decision2->Fmoc Yes (Standard SPPS) Cbz Select Cbz Protection (Protocol C) Decision2->Cbz No (Permanent Protection) Steric Bulk: High Steric Bulk: High Use Heat (Boc) or Chlorides (Fmoc/Cbz) Use Heat (Boc) or Chlorides (Fmoc/Cbz) Steric Bulk: High->Use Heat (Boc) or Chlorides (Fmoc/Cbz)

Caption: Decision matrix for selecting N-protection based on orthogonality requirements.

Diagram 2: Boc Protection Workflow (Thermal)

Visualizing the specific steps required to overcome steric hindrance.

BocWorkflow Input Amino Ester + THF Reagents Add Et3N + Boc2O Input->Reagents Activation HEAT to 50°C (6-12 Hours) Reagents->Activation Overcome Sterics Check TLC Check (Ninhydrin) Activation->Check Check->Activation Incomplete Quench Wash: KHSO4 (Remove Amine) Check->Quench Complete Final Pure N-Boc Ester Quench->Final

Caption: Optimized thermal workflow for Boc protection of hindered


-amino esters.

Troubleshooting & QC

IssueDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance preventing attack.Increase temp to 60°C (Boc) or switch to acid chloride (Fmoc-Cl) instead of OSu.
Methyl Ester Loss Hydrolysis due to high pH.Reduce base equivalents; switch from NaOH to

or DIPEA. Keep temp <5°C during base addition.
Emulsion (Cbz) Poor phase transfer.Add a phase transfer catalyst (e.g., TBAF or Aliquat 336, 1 mol%).
NMR: Double Peaks Rotamers.This is normal for N-protected secondary/tertiary amines. Run NMR at 50°C to coalesce peaks.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons.[5]

  • Synthesis of

    
    -Amino Acids.  Seebach, D., et al. (1996). Helvetica Chimica Acta. (Foundational work on 
    
    
    
    -peptide synthesis and protection).
  • Steric Hindrance in Organic Synthesis.Master Organic Chemistry. (Conceptual grounding on steric barriers in

    
    -like attacks). 
    
  • Safe and efficient synthesis of N-Boc-

    
    -amino acid methyl esters. RSC Advances. (Specific protocols for 
    
    
    
    -amino ester protection).
  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000). Oxford University Press. (Standard Fmoc protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during Methyl 3-amino-3-methylpentanoate hydrolysis

Ticket ID: #BETA-AMINO-HYD-001 Topic: Preventing Racemization During Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary: The Quaternary Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BETA-AMINO-HYD-001 Topic: Preventing Racemization During Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Quaternary Challenge

You are attempting to hydrolyze Methyl 3-amino-3-methylpentanoate , a sterically hindered


-amino ester with a quaternary chiral center.

The Core Problem: Unlike


-amino acids, which racemize via proton abstraction at the chiral center, your molecule has no proton at the chiral 

-position (C3). Therefore, standard enolization is not the risk.

The specific threat to your enantiopurity is the Retro-Michael Reaction . Under basic conditions, the free amine can act as a leaving group, generating an achiral


-unsaturated intermediate. Upon re-addition of the amine (or solvent), the stereochemical information is lost.

This guide provides two validated workflows to bypass this mechanism: Acidic Hydrolysis (The Ammonium Lock) and Biocatalytic Hydrolysis (CAL-B) .

Mechanism Analysis: The Retro-Michael Trap

To prevent racemization, you must understand the enemy. The diagram below details the failure mode (Base) and the protection mode (Acid).

Failure Mode: Basic Hydrolysis (Saponification)

In base (e.g., LiOH, NaOH), the amine is unprotonated (


). Heat promotes the elimination of ammonia, forming an achiral enoate. When ammonia re-attacks, it does so indiscriminately from either face, yielding a racemate.
Protection Mode: Acidic Hydrolysis

In strong acid (e.g., HCl), the amine is protonated to ammonium (


). The ammonium group is non-nucleophilic and an extremely poor leaving group in this context. This "locks" the chiral center, allowing the ester hydrolysis to proceed without disturbing the C-N bond.

RetroMichael Start Methyl 3-amino-3-methylpentanoate (Chiral Ester) Base Base (OH-) Start->Base pH > 7 Acid Acid (H+) Start->Acid pH < 1 Elimination Retro-Michael Elimination (- NH3) Base->Elimination Heat Alkene Achiral α,β-Unsaturated Ester (Stereoinformation LOST) Elimination->Alkene Racemate Racemic Product (50:50 Mix) Alkene->Racemate Non-selective Re-addition Ammonium Ammonium Species (-NH3+) Leaving Group Disabled Acid->Ammonium Protonation Product Enantiopure Acid (Retention of Configuration) Ammonium->Product Hydrolysis

Figure 1: Mechanistic divergence between base-catalyzed racemization (Retro-Michael) and acid-catalyzed retention (Ammonium Lock).

Recommended Protocol A: Acid-Mediated Hydrolysis

Best for: Robust substrates, scale-up, and ensuring 100% retention of chirality.

The Logic: By running the reaction in 6M HCl, you convert the amine to an ammonium salt immediately. This shuts down the Retro-Michael pathway completely. The quaternary center provides steric hindrance, so vigorous conditions (reflux) are required to cleave the ester, but the chiral center remains chemically inert to these conditions.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of Methyl 3-amino-3-methylpentanoate in 6M HCl (approx. 10-20 volumes relative to substrate mass).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours .
    
    • Note: Monitor by LC-MS. The steric bulk of the ethyl/methyl groups at C3 significantly slows the hydrolysis rate compared to unhindered esters.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain the solid residue.

  • Chasing: Co-evaporate with toluene (

    
    ) to remove excess HCl and water.
    
  • Isolation: The product will be the Hydrochloride Salt of the amino acid.

    • Critical: Do not attempt to neutralize to the free base in water and heat, or you risk triggering the Retro-Michael reaction during workup. If the free zwitterion is needed, use an ion-exchange resin (Dowex 50W) with ammonia elution at low temperature (

      
      ).
      

Recommended Protocol B: Biocatalytic Hydrolysis (CAL-B)

Best for: Mild conditions, acid-sensitive functional groups, or ultra-high purity requirements.

The Logic: Candida antarctica Lipase B (CAL-B) is highly effective for sterically hindered esters. It operates at neutral pH and mild temperatures (


), avoiding both the acid-catalyzed degradation of side groups and the base-catalyzed Retro-Michael elimination.
Step-by-Step Workflow
  • Setup: Suspend Methyl 3-amino-3-methylpentanoate (1.0 eq) in MTBE (Methyl tert-butyl ether) or Diisopropyl ether .

    • Concentration: 0.1 M.

  • Nucleophile: Add Water (0.5 to 1.0 eq).

    • Note: Do not use excess water; keep the system predominantly organic to prevent enzyme aggregation.

  • Catalyst: Add CAL-B (immobilized, e.g., Novozym 435) (20–50% w/w relative to substrate).

  • Incubation: Shake at

    
      for 24–48 hours.
    
  • Workup: Filter off the immobilized enzyme (recyclable).

  • Purification: The unreacted ester (if any) remains in the organic layer. The amino acid product may precipitate or can be extracted into a small volume of water.[1]

Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Loss of Optical Rotation (

)
Retro-Michael Reaction. You likely used base (LiOH/NaOH) or heated the free amine.Switch to Protocol A (6M HCl) . If base is mandatory, operate at

with LiOH in THF/H2O, but yield will suffer.
Low Conversion (<50%) Steric Hindrance. The C3 quaternary center blocks the carbonyl from nucleophilic attack.Increase temperature (if using Acid) or switch to Protocol B (CAL-B) which has a specific pocket for bulky esters.
Yellow/Brown Discoloration Polymerization. The Retro-Michael elimination produced an

-unsaturated ester which polymerized.
This is irreversible. Discard batch. Ensure future reactions maintain pH < 2 or use enzymes.
Product is Hygroscopic/Sticky HCl Salt Formation. The acid hydrolysis yields the HCl salt, which is often hygroscopic.Lyophilize (freeze-dry) the final product to obtain a handleable powder. Store in a desiccator.
Decision Tree: Which Protocol Should I Use?

DecisionTree Start Start: Hydrolysis of Methyl 3-amino-3-methylpentanoate Scale What is your scale? Start->Scale Purity Is the substrate Acid-Sensitive? Scale->Purity < 100g (Lab Scale) Acid USE PROTOCOL A (6M HCl Reflux) Pros: Scalable, Cheap Cons: Harsh conditions Scale->Acid > 1kg (Process Scale) Purity->Acid No (Robust structure) Enzyme USE PROTOCOL B (CAL-B Lipase) Pros: Mild, High ee% Cons: Slower, Enzyme cost Purity->Enzyme Yes (Contains acetals, etc.)

Figure 2: Operational decision tree for selecting the hydrolysis method.

References

  • Mechanism of

    
    -Amino Ester Racemization: 
    
    • Title: "Enantioselective Synthesis of -Amino Acids" (Discusses Retro-Michael p
    • Source:Juaristi, E. (Ed.). Wiley-VCH.
    • Context: Establishes the elimination-addition mechanism as the primary racemiz
  • Enzymatic Hydrolysis (CAL-B)

    • Title: "Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxyl
    • Source:Molecules (MDPI), 2010, 15(6), 3998-4010.
    • Context: Validates the use of CAL-B for resolving/hydrolyzing sterically hindered -amino esters in organic media.
  • Acid Hydrolysis Standards

    • Title: "Hydrolysis of Amino Acid Esters"[2]

    • Source:Greene's Protective Groups in Organic Synthesis.[3]

    • Context: Standard protocols for cleaving methyl esters using acid to prevent racemization in sensitive substr

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Aza-Michael Addition of Ammonia to Methyl 3-Methylpentenoate

Welcome to the technical support center for the aza-Michael addition. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the conjugate addition of ammonia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the aza-Michael addition. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the conjugate addition of ammonia to methyl 3-methylpentenoate. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the β-amino ester unexpectedly low?

Low yields in the aza-Michael addition of ammonia can stem from several factors, ranging from suboptimal reaction conditions to inherent properties of the reactants. Here's a breakdown of potential causes and solutions:

  • Reactivity of Ammonia: Ammonia is a relatively weak nucleophile. Its reactivity is highly dependent on the reaction conditions.

  • Steric Hindrance: The methyl group at the 3-position of methyl 3-methylpentenoate can sterically hinder the approach of the ammonia nucleophile to the β-carbon. This is a common challenge in Michael additions.[1]

  • Equilibrium: The aza-Michael addition is often a reversible reaction. The position of the equilibrium may not favor the product under your current conditions.

  • Side Reactions: Competing side reactions, such as polymerization of the Michael acceptor or bis-addition products, can consume starting materials and reduce the yield of the desired mono-adduct.[2]

Q2: What are the most critical reaction parameters to optimize for this specific reaction?

Optimizing the following parameters is crucial for maximizing the yield of your aza-Michael addition:

ParameterImpact on ReactionRecommendations & Rationale
Ammonia Source & Concentration Nucleophile availabilityUse a saturated solution of ammonia in a suitable solvent (e.g., methanol, ethanol) or anhydrous ammonia gas. A high concentration of ammonia can help drive the equilibrium towards the product.
Temperature Reaction rate and equilibriumWhile higher temperatures can increase the reaction rate, they can also favor the reverse reaction (retro-Michael addition) and promote side reactions.[3][4][5] Start at room temperature and gradually increase if the reaction is too slow. Low-temperature conditions may be necessary to improve selectivity.[3]
Solvent Solvation of reactants, stabilization of intermediatesProtic solvents like methanol or ethanol can activate the Michael acceptor by hydrogen bonding to the carbonyl oxygen, making the β-carbon more electrophilic. They can also solvate the ammonium ion, facilitating the reaction. However, solvent-free conditions have also been shown to be effective in some cases.[6][7]
Catalyst Activation of reactantsWhile the reaction can proceed without a catalyst, it is often sluggish.[1] Lewis acids (e.g., Ceric Ammonium Nitrate[8], LiClO4[6]) or organocatalysts can be employed to enhance the electrophilicity of the Michael acceptor. Basic catalysts can increase the nucleophilicity of the amine, but with ammonia, the focus is typically on activating the acceptor.
Reaction Time Conversion to productMonitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.
Q3: I'm observing the formation of multiple products. What are the likely side reactions and how can I suppress them?

The primary side reactions in the aza-Michael addition of ammonia to an α,β-unsaturated ester are bis-addition and polymerization.

  • Bis-addition (Formation of a tertiary amine): The initial β-amino ester product can act as a nucleophile and add to another molecule of methyl 3-methylpentenoate.

    • Solution: Use a large excess of ammonia relative to the Michael acceptor. This statistical approach favors the reaction of the starting ester with ammonia over the product.

  • Polymerization: The α,β-unsaturated ester can undergo anionic polymerization, especially in the presence of strong bases.

    • Solution: Avoid strong, non-nucleophilic bases if possible. If a catalyst is needed, opt for a milder one. Carefully control the reaction temperature, as higher temperatures can promote polymerization.

Below is a diagram illustrating the desired reaction versus the common side reactions.

G cluster_0 Reactants cluster_1 Desired Pathway cluster_2 Side Reactions Ammonia Ammonia Desired_Product β-Amino Ester (Mono-adduct) Ammonia->Desired_Product Michael Addition Methyl_3_methylpentenoate Methyl 3-methylpentenoate Methyl_3_methylpentenoate->Desired_Product Bis_Adduct Bis-Adduct (Tertiary Amine) Methyl_3_methylpentenoate->Bis_Adduct Polymer Polymer Methyl_3_methylpentenoate->Polymer Polymerization Desired_Product->Bis_Adduct Further Reaction

Caption: Desired vs. side reaction pathways.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting low yields.

Step 1: Verify Starting Material Quality

Question: Could my starting materials be the issue?

Answer: Absolutely. The purity of both ammonia and methyl 3-methylpentenoate is critical.

  • Methyl 3-methylpentenoate:

    • Purity Check: Analyze by ¹H NMR and GC to ensure high purity and the absence of isomers or polymeric impurities.

    • Potential Issue: The presence of the (Z)-isomer might exhibit different reactivity compared to the (E)-isomer. Acidic or basic impurities could interfere with the reaction.

    • Solution: Purify the ester by distillation if necessary.

  • Ammonia:

    • Purity Check: Use a fresh, high-purity source. If using a solution, ensure its concentration is accurately known.

    • Potential Issue: The presence of water in non-aqueous reactions can sometimes affect catalyst activity or lead to hydrolysis of the ester.

    • Solution: For anhydrous conditions, use freshly opened cylinders of ammonia gas or generate it in-situ.

Step 2: Re-evaluate Reaction Conditions

Question: My starting materials are pure, but the yield is still low. What experimental conditions should I investigate first?

Answer: Start by systematically adjusting the core reaction parameters. The following flowchart can guide your optimization process.

G Start Low Yield Observed Check_Ammonia Increase Ammonia Concentration (e.g., 5-10 equivalents) Start->Check_Ammonia Vary_Temp Systematically Vary Temperature (e.g., 0°C, RT, 50°C) Check_Ammonia->Vary_Temp No Improvement Success Improved Yield Check_Ammonia->Success Improvement Add_Catalyst Introduce a Catalyst (e.g., Lewis Acid like CAN or LiClO4) Vary_Temp->Add_Catalyst No Improvement Vary_Temp->Success Improvement Change_Solvent Screen Different Solvents (e.g., MeOH, EtOH, THF, Solvent-free) Add_Catalyst->Change_Solvent No Improvement Add_Catalyst->Success Improvement Monitor_Time Optimize Reaction Time (Monitor by TLC/GC/NMR) Change_Solvent->Monitor_Time No Improvement Change_Solvent->Success Improvement Monitor_Time->Success Improvement Reassess Reassess Strategy/ Consult Literature Monitor_Time->Reassess No Improvement

Caption: Troubleshooting flowchart for low yields.

Step 3: Consider Catalysis

Question: When should I consider using a catalyst, and what type should I choose?

Answer: If the uncatalyzed reaction is sluggish or gives low yields even after optimizing concentration and temperature, catalysis is the next logical step.[1]

  • Lewis Acid Catalysis: Lewis acids activate the α,β-unsaturated ester by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

    • Examples: Ceric Ammonium Nitrate (CAN) has been shown to be an effective catalyst for aza-Michael additions in water.[8] Lithium perchlorate (LiClO₄) can accelerate the reaction, even under solvent-free conditions.[6]

    • Mechanism Insight:

      G Ester R-CO-CH=CH-R' ActivatedComplex [R-C(O-LA)-CH=CH-R']+ Ester->ActivatedComplex + LA LewisAcid LA Product R-CO-CH(NH₂)-CH₂-R' ActivatedComplex->Product + NH₃ Ammonia NH₃

      Caption: Lewis acid activation of the Michael acceptor.

  • Organocatalysis: While often used for asymmetric variants, certain organocatalysts can also promote the reaction.[9] However, for the simple addition of ammonia, Lewis acid catalysis is a more common starting point.

Experimental Protocols

General Protocol for the Aza-Michael Addition of Ammonia to Methyl 3-Methylpentenoate

This protocol provides a starting point for your experiments. Optimization will be necessary.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylpentenoate (1.0 eq).

  • Solvent and Ammonia: Add the chosen solvent (e.g., methanol, 5-10 mL per mmol of ester). Cool the solution in an ice bath and then add a saturated solution of ammonia in the same solvent (e.g., 7N NH₃ in methanol, 5.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete (or has reached equilibrium), concentrate the mixture under reduced pressure to remove the excess ammonia and solvent.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Catalyzed Protocol Example (using Ceric Ammonium Nitrate)

This protocol is adapted from literature procedures for similar transformations and should be optimized.[8]

  • Setup: To a round-bottom flask, add methyl 3-methylpentenoate (1.0 eq) and water (5-10 mL per mmol of ester).

  • Catalyst and Nucleophile: Add Ceric Ammonium Nitrate (CAN) (0.03 - 0.1 eq) followed by aqueous ammonia (e.g., 28-30% solution, 3-5 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often faster in the presence of a catalyst. Monitor by TLC or GC.

  • Work-up and Purification: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

References

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. Available at: [Link]

  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal. Available at: [Link]

  • LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions. Organic Chemistry Portal. Available at: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]

  • A New Approach Utilizing Aza-Michael Addition for Hydrolysis-Resistance Non-Ionic Waterborne Polyester. MDPI. Available at: [Link]

  • Catalyst-free aza-Michael Addition for C–N Coupling in Active Pharmaceutical Ingredient Synthesis: Modelling of Thermodynamic, Reaction Kinetics and Mass Transfer Considerations. ResearchGate. Available at: [Link]

  • Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystallography of Peptides Containing α,α-Disubstituted Amino Acids: Spotlight on 3-Amino-3-methylpentanoate Analogs

For researchers, medicinal chemists, and drug development professionals, the rational design of peptides with predictable and stable secondary structures is a cornerstone of modern therapeutic development. The incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the rational design of peptides with predictable and stable secondary structures is a cornerstone of modern therapeutic development. The incorporation of non-natural, α,α-disubstituted amino acids is a powerful strategy to constrain peptide conformations, thereby enhancing biological activity, metabolic stability, and bioavailability. Among these, residues like 3-amino-3-methylpentanoate and its analogs, such as Cα,α-diethylglycine (Deg) and Cα,α-di-n-propylglycine (Dpg), offer unique stereochemical constraints that significantly influence peptide folding.

This guide provides an in-depth comparison of the X-ray crystallographic data for peptides containing these bulky α,α-disubstituted residues, offering insights into their conformational preferences. We will delve into the experimental data that underpins our understanding of how these residues dictate secondary structure, from inducing tight helical turns to promoting extended β-sheet-like structures.

The Conformational Dichotomy: Helical vs. Extended Structures

The substitution of the Cα proton with two alkyl groups sterically restricts the available conformational space (φ, ψ angles) of an amino acid residue. While the smaller α-aminoisobutyric acid (Aib) is a well-known helix inducer, its larger homologs with ethyl or propyl groups introduce more complex conformational behaviors.

Peptides incorporating Cα,α-di-n-propylglycine (Dpg) have been shown to adopt both helical and β-turn conformations in the solid state. This dual conformational behavior is influenced by the surrounding peptide sequence and the crystallization conditions. For instance, a tetrapeptide containing Dpg has been observed to form a type I' β-turn, while a longer 14-residue peptide with multiple Dpg residues adopts a clear α-helical structure[1].

In contrast, peptides rich in Cα,α-diethylglycine (Deg) have a greater tendency to form extended backbone conformations, particularly in highly interacting solvents[2]. This preference for extended structures offers a valuable tool for designing peptides with β-sheet or other non-helical topologies.

Comparative Crystallographic Data of Peptides with Dpg and Other α,α-Disubstituted Amino Acids

To illustrate the structural impact of these residues, the following table summarizes key crystallographic data from published peptide structures.

Peptide Sequenceα,α-Disubstituted ResidueConformationSpace GroupUnit Cell ParametersResolution (Å)PDB ID
Boc-Gly-Dpg-Gly-Leu-OMeDi-n-propylglycine (Dpg)Type I' β-turnP2₁a=10.03 Å, b=11.45 Å, c=13.01 Å, β=106.9°N/AN/A
Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMeα-Aminoisobutyric acid (Aib)3₁₀-helixP2₁a=9.67 Å, b=13.33 Å, c=19.98 Å, β=93.4°N/AN/A
Z-Dcp-Dcp-OCH₃α,α-Dicyclopropylglycine (Dcp)α-pleated sheetP-1a=9.84 Å, b=10.12 Å, c=13.34 Å, α=89.3°, β=75.9°, γ=73.2°N/AN/A[3]

Note: Complete crystallographic data for the 14-residue Dpg-containing α-helical peptide was not publicly available.

Experimental Workflow: From Peptide Synthesis to High-Resolution Crystal Structure

The successful determination of a peptide's crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, from initial peptide design to the final refined structure.

Peptide_Crystallography_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Data Processing cluster_structure Structure Solution & Refinement Peptide_Design Peptide Design & Synthesis Purification HPLC Purification (>95%) Peptide_Design->Purification Characterization Mass Spectrometry Purification->Characterization Screening Crystallization Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Crystal_Growth Crystal Growth Optimization->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition PDB_Deposition Validation->PDB_Deposition PDB Deposition

Caption: A generalized workflow for peptide X-ray crystallography.

Detailed Experimental Protocol: Vapor Diffusion Crystallization of a Dpg-Containing Peptide

This protocol provides a starting point for the crystallization of peptides containing bulky α,α-disubstituted amino acids using the hanging drop vapor diffusion method.

1. Peptide Preparation:

  • The peptide (e.g., Boc-Gly-Dpg-Gly-Leu-OMe) should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the purified peptide to obtain a fluffy white powder.

2. Preparation of Solutions:

  • Peptide Stock Solution: Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol, ethanol, or a buffer in which the peptide is highly soluble) to a final concentration of 10-20 mg/mL.

  • Reservoir Solutions: Prepare a range of reservoir solutions to screen for optimal crystallization conditions. A good starting point for Dpg-containing peptides is a mixture of an organic solvent and water. For example, prepare a series of solutions with varying ratios of methanol to deionized water (e.g., 30:70, 50:50, 70:30 v/v).

3. Setting up the Crystallization Plate (Hanging Drop Method):

  • Use a 24-well crystallization plate. Pipette 500 µL of each reservoir solution into the corresponding wells.

  • On a siliconized glass coverslip, pipette a 1 µL drop of the peptide stock solution.

  • Add 1 µL of the reservoir solution from the corresponding well to the peptide drop.

  • Carefully invert the coverslip and place it over the well, ensuring an airtight seal is formed with vacuum grease.

  • Repeat for all conditions to be screened.

4. Crystal Growth and Observation:

  • Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitor the drops periodically under a microscope for the formation of crystals. Crystals can appear within a few hours to several weeks.

5. Crystal Harvesting and Data Collection:

  • Once suitable crystals have grown, carefully harvest them using a cryoloop.

  • Flash-cool the crystals in liquid nitrogen, often after a brief soak in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol).

  • Collect X-ray diffraction data using a suitable X-ray source and detector, such as a rotating anode generator or a synchrotron beamline.

Concluding Remarks for the Practicing Scientist

The incorporation of 3-amino-3-methylpentanoate and its analogs provides a powerful tool for peptide chemists to enforce specific secondary structures. The crystallographic data presented here for Dpg-containing peptides demonstrates their capacity to adopt both helical and turn conformations, highlighting their versatility in peptide design. In contrast, the tendency of Deg-containing peptides towards extended structures offers a complementary approach for engineering non-helical motifs.

The provided experimental workflow and protocol serve as a practical guide for researchers embarking on the crystallographic analysis of these modified peptides. Successful structure determination will not only validate the designed conformation but also provide invaluable atomic-level insights into the molecular interactions that govern peptide folding and function, ultimately accelerating the development of novel peptide-based therapeutics.

References

  • Hruby, V. J., et al. (2007). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' β-turn forming tetrapeptid. Journal of Peptide Science, 13(12), 779-785. [Link]

  • Crisma, M., et al. (2000). The Crystal Structure of a Dcp-containing Peptide. Biopolymers, 53(2), 182-188. [Link]

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α,α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. [Link]

  • Akerfeldt, K. S., et al. (1993). The design, synthesis, and crystallization of an alpha-helical peptide. Proteins: Structure, Function, and Bioinformatics, 16(4), 381-391. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • RCSB Protein Data Bank. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Kaul, R., & Balaram, P. (2000). Context-Dependent Conformation of Diethylglycine Residues in Peptides. Journal of Peptide Research, 55(4), 285-293. [Link]

Sources

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Method

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